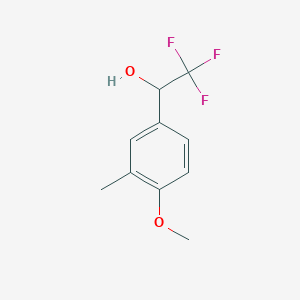
3,5-Difluoro-4-(methylsulfonyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-4-(methylsulfonyl)phenol is an organic compound with the molecular formula C7H6F2O3S and a molecular weight of 208.18 g/mol . This compound is characterized by the presence of two fluorine atoms and a methylsulfonyl group attached to a phenol ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions . The methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of 3,5-Difluoro-4-(methylsulfonyl)phenol may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Difluoro-4-(methylsulfonyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the methylsulfonyl group, forming 3,5-difluorophenol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3,5-difluorophenol.
Substitution: Formation of substituted phenols with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,5-Difluoro-4-(methylsulfonyl)phenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Difluoro-4-(methylsulfonyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological molecules. The methylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Difluorophenol: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
4-Methylsulfonylphenol: Lacks the fluorine atoms, affecting its hydrogen bonding capabilities.
Uniqueness
3,5-Difluoro-4-(methylsulfonyl)phenol is unique due to the combined presence of both fluorine atoms and a methylsulfonyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical and industrial applications .
Eigenschaften
Molekularformel |
C7H6F2O3S |
|---|---|
Molekulargewicht |
208.18 g/mol |
IUPAC-Name |
3,5-difluoro-4-methylsulfonylphenol |
InChI |
InChI=1S/C7H6F2O3S/c1-13(11,12)7-5(8)2-4(10)3-6(7)9/h2-3,10H,1H3 |
InChI-Schlüssel |
WDRCYJILHDVIJR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C=C(C=C1F)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


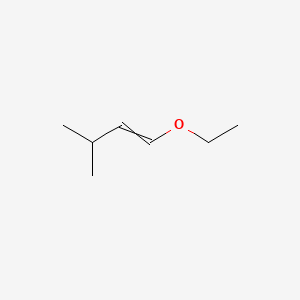

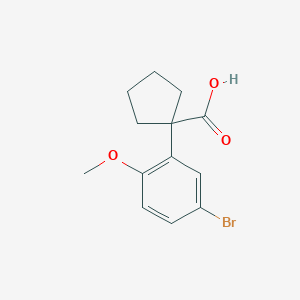
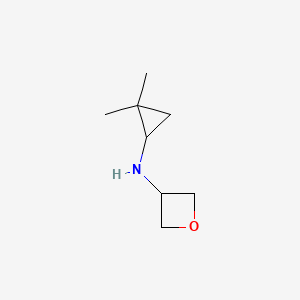


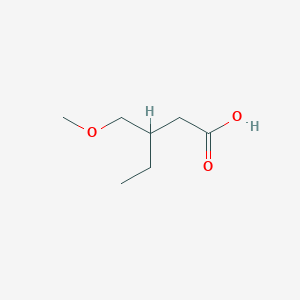
![2-chloro-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11721837.png)



